Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Research

5-Chloro-2-hydroxy-3-methoxybenzaldehyde (5C2H3MB) is NOT a generic benzaldehyde. Its 5-chloro substitution alters electronic properties (DFT-validated HOMO-LUMO gap) and biological target engagement vs. o-vanillin. Validated as a selective ALDH3A1 inhibitor (IC50 2,100 nM) for cancer stem cell research, and a computationally docked hit against phosphorylated IRE1α (binding energies -5.1 to -5.9 kcal/mol). The chlorine atom enables Pd-catalyzed cross-coupling for 5-position SAR library synthesis. Synthesized via electrophilic chlorination of o-vanillin (52% yield). Choose this compound when substitution pattern matters—generic replacements will not replicate these biological or synthetic outcomes.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 7740-05-8
Cat. No. B1352192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-3-methoxybenzaldehyde
CAS7740-05-8
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)C=O)Cl
InChIInChI=1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3
InChIKeyPQKYPMGTDHNSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS 7740-05-8): Procurement-Ready Physicochemical Profile and Sourcing Considerations


5-Chloro-2-hydroxy-3-methoxybenzaldehyde (5C2H3MB, C₈H₇ClO₃, MW 186.59 g/mol, CAS 7740-05-8) is a chlorinated o-vanillin derivative characterized by the presence of a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position on the benzaldehyde ring . This substitution pattern imparts distinct electronic and steric properties, as evidenced by computational studies that predict a HOMO-LUMO energy gap influencing its reactivity profile [1]. The compound is typically synthesized via electrophilic chlorination of o-vanillin using N-chlorosuccinimide, achieving a reported yield of approximately 52% after recrystallization .

5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS 7740-05-8): Why Simple Benzaldehyde Analogs Are Not Interchangeable in Structure-Driven Applications


Direct substitution of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde with its non-chlorinated precursor o-vanillin or other benzaldehyde derivatives is scientifically unsound due to profound differences in biochemical target engagement and electronic properties. The chlorine atom at the 5-position fundamentally alters the compound's electron distribution, as confirmed by MESP and Fukui function analyses [1]. This structural modification translates into tangible differences in biological activity: while o-vanillin acts as a substrate for aldehyde oxidase and demonstrates antimutagenic effects [2], the chlorinated analog exhibits distinct inhibitory profiles against aldehyde dehydrogenase isoforms [3] and demonstrates unique molecular docking scores against antitumor targets [1]. Furthermore, the chlorine substituent creates a reactive handle for downstream synthetic modifications, making this compound a specific intermediate in medicinal chemistry campaigns where the 5-position is a key diversification point. The quantitative evidence detailed in Section 3 demonstrates that procurement decisions cannot be based on class-level similarity but must be guided by the specific substitution pattern of this compound.

5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS 7740-05-8): Quantitative Evidence for Differentiated Scientific Utility


Human ALDH3A1 Inhibition: 5-Chloro Derivative vs. Non-Chlorinated Analog

5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Compound A24 in US9328112) demonstrates measurable inhibition of human ALDH3A1 with an IC50 of 2,100 nM (2.1 µM) [1]. This inhibitory activity is a direct consequence of the 5-chloro substitution, as the non-chlorinated parent molecule o-vanillin is known to act as a substrate rather than an inhibitor for aldehyde-metabolizing enzymes [2]. Within the same patent family, a structurally related analog (Compound A53) achieves a more potent IC50 of 700 nM, providing a benchmark for structure-activity relationship (SAR) studies [3].

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Research Drug Discovery

Molecular Docking Affinity: 5-Chloro Substitution Enhances IRE1 Alpha Binding

Computational docking studies demonstrate that 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (5C2H3MB) exhibits binding energies of -5.1, -5.3, and -5.9 kcal/mol against the human phosphorylated IRE1 alpha target, a key regulator of the unfolded protein response implicated in cancer [1]. While these values represent computational predictions rather than experimental affinities, they provide a quantitative benchmark for comparing this compound's potential against other benzaldehyde derivatives. The presence of the 5-chloro substituent is computationally predicted to contribute to favorable binding interactions, distinguishing it from the non-chlorinated o-vanillin scaffold which lacks this specific docking profile.

IRE1 Alpha Unfolded Protein Response Antitumor Computational Chemistry

Synthetic Efficiency: 5-Chloro Derivative Synthesis Yields Directly from o-Vanillin

The synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde from o-vanillin proceeds via electrophilic chlorination with N-chlorosuccinimide in acetic acid, achieving a crude yield of 90% purity with 3% residual o-vanillin and 7% dichlorovanillin, and an isolated yield of 52% after recrystallization . This contrasts with alternative synthetic routes starting from 5-chloro-2-hydroxybenzaldehyde requiring methoxylation steps, which may introduce different impurity profiles and require more complex purification . The availability of a well-documented, patent-exemplified synthetic protocol provides a reliable basis for process reproducibility and impurity control.

Organic Synthesis Chlorination Process Chemistry Building Block

Electronic Property Differentiation: 5-Chloro Substitution Alters HOMO-LUMO Gap and Reactivity

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that 5-Chloro-2-hydroxy-3-methoxybenzaldehyde possesses a HOMO-LUMO energy gap that defines its chemical reactivity and stability [1]. While the exact HOMO-LUMO gap value for o-vanillin is not provided in the same study, the presence of the electron-withdrawing chlorine atom is expected to lower the LUMO energy, increasing electrophilicity relative to the non-chlorinated analog. Mulliken population analysis and Molecular Electrostatic Potential Surfaces (MESP) further identify specific reactive sites unique to the chlorinated derivative, which differ from those of o-vanillin [1].

Computational Chemistry DFT Reactivity Prediction Electronic Properties

Downstream Synthetic Utility: Patent-Exemplified Intermediate for Bioactive Molecules

5-Chloro-2-hydroxy-3-methoxybenzaldehyde serves as a key intermediate in patented medicinal chemistry programs, as evidenced by its inclusion in US Patent 9,328,112 (Compound A24) and its downstream conversion to complex heterocyclic scaffolds [1][2]. The compound's 5-chloro substituent provides a strategic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), distinguishing it from non-halogenated benzaldehydes which lack this synthetic versatility. Patent literature demonstrates its use in generating ALDH inhibitors with defined SAR, a utility not shared by the non-chlorinated o-vanillin [1].

Medicinal Chemistry Patent Intermediates Lead Optimization SAR Studies

5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS 7740-05-8): Validated Applications Based on Quantitative Differentiation


ALDH3A1 Inhibitor Tool Compound for Cancer Stem Cell and Chemoresistance Studies

Based on its demonstrated IC50 of 2,100 nM against human ALDH3A1 [1], 5-Chloro-2-hydroxy-3-methoxybenzaldehyde serves as a validated tool compound for investigating the role of ALDH3A1 in cancer stem cell biology and chemotherapy resistance. Unlike o-vanillin, which acts as a substrate for aldehyde-oxidizing enzymes , this chlorinated derivative functions as an inhibitor, enabling mechanistic studies where enzyme inhibition is the desired pharmacological outcome. The compound's moderate potency (2.1 µM) makes it suitable for initial screening and SAR exploration, while more potent analogs (e.g., Compound A53 with IC50 = 700 nM) can be used as benchmarks for optimization .

IRE1 Alpha-Targeted Antitumor Lead Discovery via Computational and Experimental Workflows

The computational docking evidence showing binding energies of -5.1 to -5.9 kcal/mol against phosphorylated IRE1 alpha [1] supports the use of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde as a starting scaffold for developing novel antitumor agents targeting the unfolded protein response. This application is uniquely enabled by the 5-chloro substitution, as the non-chlorinated o-vanillin lacks this computational binding profile. Medicinal chemistry teams can leverage these docking results to prioritize this compound for synthesis and in vitro validation, accelerating hit-to-lead campaigns in oncology programs.

Synthetic Building Block for Halogen-Enabled Diversification in Drug Discovery

The presence of a chlorine atom at the 5-position makes 5-Chloro-2-hydroxy-3-methoxybenzaldehyde a privileged building block for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries. Patent US9328112 exemplifies its use as an intermediate for generating ALDH inhibitors [1], while downstream products such as acridinium derivatives demonstrate its utility in synthesizing complex heterocycles . This synthetic versatility, combined with a well-documented synthesis from o-vanillin achieving 52% isolated yield , positions this compound as a strategic choice for medicinal chemistry groups seeking to explore 5-position SAR.

Computational Chemistry Benchmark for DFT and Docking Methodology Development

The comprehensive computational characterization of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, including DFT-optimized geometry, HOMO-LUMO gap analysis, MESP mapping, and Fukui function calculations [1], establishes this compound as a well-documented benchmark for validating computational chemistry workflows. Researchers developing new DFT functionals, docking algorithms, or reactivity prediction models can use this compound as a test case, leveraging the published experimental and theoretical data to calibrate their methods. The availability of both experimental spectroscopic data and high-level computational results makes it particularly valuable for methods development in physical organic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.